molecular formula C15H13N7 B3870927 6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine

6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3870927
M. Wt: 291.31 g/mol
InChI Key: OMCCWQYUFCPAFD-UHFFFAOYSA-N
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Description

The compound “6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of 1,2,4-triazole . These derivatives are known for their promising anticancer properties . They have been synthesized and evaluated against various human cancer cell lines .


Synthesis Analysis

The synthesis of these derivatives involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The exact synthesis process for this specific compound is not mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of these derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The exact molecular structure of this specific compound is not mentioned in the available resources.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines . Specific safety and hazard information for this compound is not available in the resources.

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the future direction could be the further exploration and optimization of these scaffolds for the development of new anticancer agents.

properties

IUPAC Name

6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7/c1-2-4-11(5-3-1)6-13-19-14(21-20-13)7-12-8-16-15-17-10-18-22(15)9-12/h1-5,8-10H,6-7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCCWQYUFCPAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=N2)CC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine

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